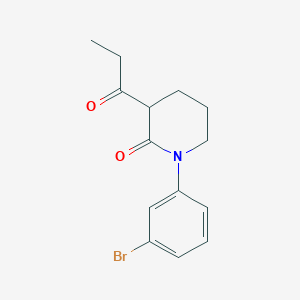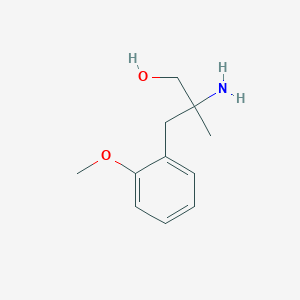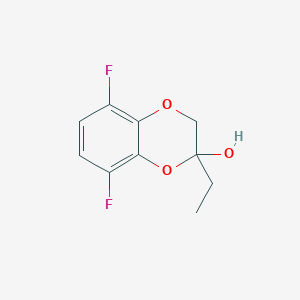![molecular formula C13H14N2 B13221170 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile](/img/structure/B13221170.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile is a spirocyclic compound that features a unique structure combining a cyclopentane ring and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile typically involves a multi-step process. One common method includes the cyclization of a suitable precursor, such as an indole derivative, with a cyclopentane-containing reagent under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Analyse Chemischer Reaktionen
Types of Reactions: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to desired therapeutic outcomes . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid
- 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one
Comparison: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-carbonitrile is unique due to its carbonitrile functional group, which imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the carbonitrile group can enhance the compound’s ability to participate in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-8-10-3-4-12-11(7-10)13(9-15-12)5-1-2-6-13/h3-4,7,15H,1-2,5-6,9H2 |
InChI-Schlüssel |
BTBCTYZEVRDFGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13221109.png)
![1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)


![2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine](/img/structure/B13221138.png)
![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)


![3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)

![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)
